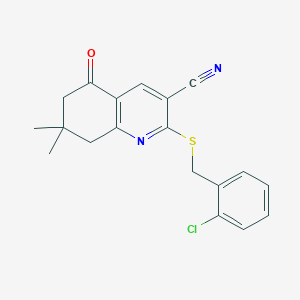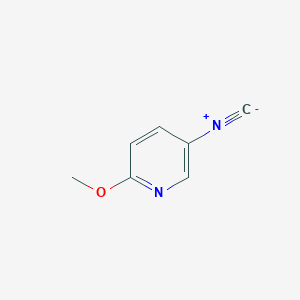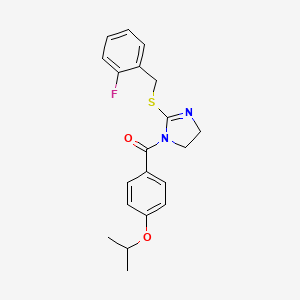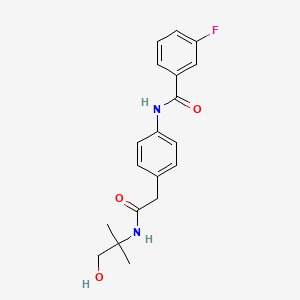
4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazoles are generally synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 5-membered oxazole ring attached to a 3-chlorophenyl group at the 4-position and a methyl group at the 3-position .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, ring-opening reactions, and more .作用机制
The mechanism of action of 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate transmission. This results in the suppression of excitatory neurotransmission, leading to a dissociative and anesthetic effect. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine have been extensively studied in scientific research. It has been found to have a potent analgesic effect, and it has been used in animal models to study pain perception. It has also been found to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine in lab experiments include its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its high potency also poses a risk of toxicity, and caution must be exercised when handling and administering this compound.
未来方向
There are several future directions for research on 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand its mechanism of action and its effects on the brain. Additionally, the development of safer and more selective analogs of this compound may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine involves the reaction of 3-chlorophenylacetonitrile with methylamine and sodium borohydride. This reaction results in the formation of the intermediate 3-chlorophenyl-3-methylamino-1-propanol, which is then cyclized with oxalyl chloride to produce 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine. This synthesis method has been widely used in the production of this compound for scientific research purposes.
科学研究应用
3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
安全和危害
属性
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYVCHIGUSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)




![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)

![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)